Higher Hydrogen-Bond Acceptor Count vs. 4-Chloro-N-phenylbutanamide
The presence of the para-cyano substituent in the target compound increases the hydrogen-bond acceptor (HBA) count from 1 (4-chloro-N-phenylbutanamide) to 3, providing two additional sites for polar interactions within a biological binding pocket [1]. This difference is critical during fragment screening because higher HBA counts correlate with enhanced binding efficiency and selectivity where the target accommodates a nitrile as a complementary dipole or hydrogen-bond acceptor [2].
| Evidence Dimension | Number of hydrogen-bond acceptors (HBA) |
|---|---|
| Target Compound Data | 3 HBA (amide carbonyl + cyano nitrogen + amide nitrogen; reported PSA = 52.89 Ų) |
| Comparator Or Baseline | 4-Chloro-N-phenylbutanamide: 1 HBA (amide carbonyl only); LogP = 2.27; MW = 197.66 |
| Quantified Difference | +2 HBA; PSA increase of ~20–25 Ų (estimated from computed PSA of 52.89 vs. ~30 Ų for the des-cyano analog) |
| Conditions | In silico calculation (Molbase/Mcule engine); experimental LogP measured via shake-flask or HPLC method (Chembase: LogP 2.113). |
Why This Matters
The two extra hydrogen-bond acceptors expand the compound's binding-mode repertoire relative to the commercially more available 4-chloro-N-phenylbutanamide, directly impacting hit-rate enrichment in fragment-based campaigns where nitrile–protein interactions are sought.
- [1] Molbase / American Custom Chemicals Corp. 4-Chloro-N-(4-cyanophenyl)butanamide – PSA: 52.89; LogP: 2.58878. View Source
- [2] Chembase/Enamine. 4-Chloro-N-(4-cyanophenyl)butanamide – LogP: 2.113; m.p.: 114–116 °C. View Source
